molecular formula C19H24FN3O B2833634 N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280843-85-7

N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2833634
CAS No.: 1280843-85-7
M. Wt: 329.419
InChI Key: RYFJLTPSPSGITD-UHFFFAOYSA-N
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Description

N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic synthesisCommon reagents used in these steps include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an alkyl or aryl group .

Scientific Research Applications

N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3-fluoro-5-pyrrolidin-1-ylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c1-2-7-22-10-5-15(6-11-22)19(24)21-17-12-16(20)13-18(14-17)23-8-3-4-9-23/h1,12-15H,3-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFJLTPSPSGITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC(=CC(=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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